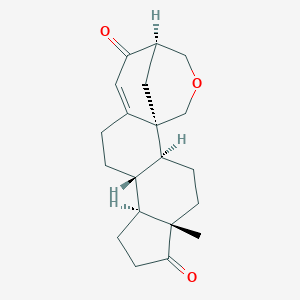
2,19-Moaed
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural hormone, progesterone, and has been found to possess unique properties that make it useful in various scientific studies. In
作用機序
The mechanism of action of 2,19-Moaed is not fully understood. However, it is believed that the compound acts by binding to progesterone receptors in the body. This binding triggers a series of events that ultimately lead to the physiological effects of the compound.
生化学的および生理学的効果
2,19-Moaed has been found to have a variety of biochemical and physiological effects. The compound has been shown to regulate the menstrual cycle and has been used to treat conditions such as endometriosis and polycystic ovary syndrome. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
実験室実験の利点と制限
One of the primary advantages of using 2,19-Moaed in lab experiments is its ability to regulate the menstrual cycle. This makes it an ideal compound for studying female reproductive biology. Additionally, the compound has been found to have anti-inflammatory properties, which make it useful in studies related to inflammation and autoimmune diseases. However, one of the limitations of using 2,19-Moaed in lab experiments is the potential for side effects. The compound has been shown to have some adverse effects on the liver and kidneys, which may limit its use in certain studies.
将来の方向性
There are many potential future directions for the study of 2,19-Moaed. One area of research that holds promise is the use of the compound in the treatment of autoimmune diseases. Additionally, 2,19-Moaed may be useful in the development of new contraceptives and fertility treatments. Finally, the compound may have applications in the development of new anti-inflammatory drugs.
Conclusion
In conclusion, 2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of the compound involves the modification of the natural hormone, progesterone. 2,19-Moaed has been found to have potential applications in the study of female reproductive biology, inflammation, and autoimmune diseases. The mechanism of action of the compound is not fully understood, but it is believed to act by binding to progesterone receptors in the body. The compound has a variety of biochemical and physiological effects and has advantages and limitations for use in lab experiments. Finally, there are many potential future directions for the study of 2,19-Moaed, including its use in the treatment of autoimmune diseases, the development of new contraceptives and fertility treatments, and the development of new anti-inflammatory drugs.
合成法
The synthesis of 2,19-Moaed involves the modification of the natural hormone, progesterone. This process involves the addition of a methyl group at the 2-position and a vinyl group at the 19-position of the progesterone molecule. The resulting compound is 2,19-Moaed. This synthesis method has been well-established and has been used to produce large quantities of the compound for scientific research.
科学的研究の応用
2,19-Moaed has been found to have potential applications in various scientific fields. One of its primary uses is in the study of female reproductive biology. The compound has been shown to have a significant impact on the regulation of the menstrual cycle and has been used to study the effects of hormonal imbalances on female fertility. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
特性
CAS番号 |
136182-63-3 |
|---|---|
製品名 |
2,19-Moaed |
分子式 |
C20H26O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
(1S,2S,5S,9S,10R,16R)-5-methyl-18-oxapentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O3/c1-19-7-6-16-14(15(19)4-5-18(19)22)3-2-13-8-17(21)12-9-20(13,16)11-23-10-12/h8,12,14-16H,2-7,9-11H2,1H3/t12-,14+,15+,16+,19+,20-/m1/s1 |
InChIキー |
KQTAMTBUQUXVAK-MFDYCWBWSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H]5C[C@]34COC5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
同義語 |
2,19-(methyleneoxy)androst-4-ene-3,17-dione 2,19-MOAED |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
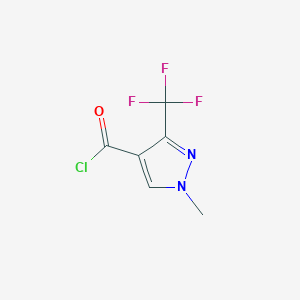
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

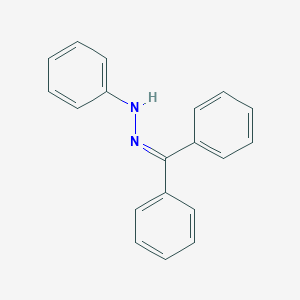
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
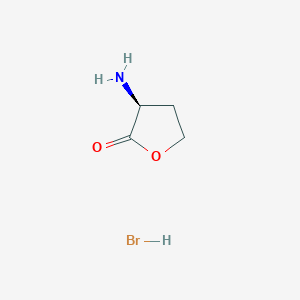
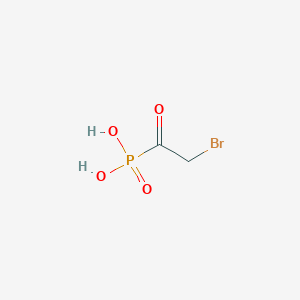
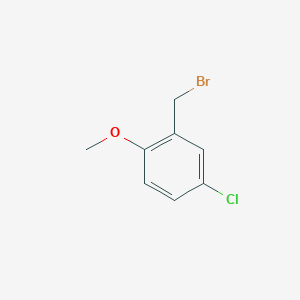

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

